molecular formula C30H26Cl2N2O3 B11108870 2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethylphenol)

2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethylphenol)

Cat. No.: B11108870
M. Wt: 533.4 g/mol
InChI Key: RGFCHBZTDGREPB-UHFFFAOYSA-N
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Description

4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde with an appropriate amine to form an imine intermediate.

    Nucleophilic Substitution: The imine intermediate undergoes nucleophilic substitution with 4-(4-aminophenoxy)benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 4-Chloro-2,6-dimethylphenol
  • 4-Chloro-3,5-dimethylphenol

Uniqueness

4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H26Cl2N2O3

Molecular Weight

533.4 g/mol

IUPAC Name

4-chloro-2-[[4-[4-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C30H26Cl2N2O3/c1-17-13-27(35)25(19(3)29(17)31)15-33-21-5-9-23(10-6-21)37-24-11-7-22(8-12-24)34-16-26-20(4)30(32)18(2)14-28(26)36/h5-16,35-36H,1-4H3

InChI Key

RGFCHBZTDGREPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O)O

Origin of Product

United States

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